Azd-peg5-pfp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

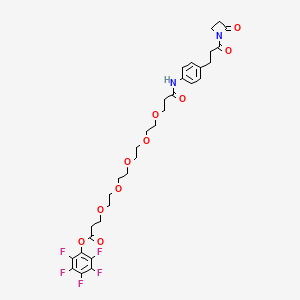

Azd-peg5-pfp, also known by its chemical formula C32H37F5N2O10, is a heterobifunctional polyethylene glycol (PEG) compound. This compound contains a fluorine group and is commonly used as a PEG linker in various applications. The PEG fluorine group provides unique properties and allows for easy detection and tracking of the molecule . This compound is often used in the development of PEG products, such as pegylation of proteins or nanoparticles .

Preparation Methods

Azd-peg5-pfp is synthesized through a series of chemical reactions that involve the incorporation of an azide functional group and a pentafluorophenyl (PFP) ester group. The synthetic route typically involves the following steps:

Formation of the PEG Chain: The PEG chain is synthesized through polymerization reactions.

Incorporation of the Azide Group: The azide group is introduced through nucleophilic substitution reactions.

Addition of the PFP Ester Group: The PFP ester group is added through esterification reactions

Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Azd-peg5-pfp undergoes various chemical reactions, including:

Substitution Reactions: The PFP ester group reacts with primary amines to form amide bonds. .

Click Chemistry Reactions: The azide group enables further modifications through click chemistry reactions, such as the Huisgen cycloaddition reaction.

Common reagents used in these reactions include primary amines, copper catalysts (for click chemistry), and solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The major products formed from these reactions are amide-linked conjugates and triazole-linked compounds .

Scientific Research Applications

Azd-peg5-pfp has a wide range of scientific research applications, including:

Chemistry: Used as a PEG linker in the synthesis of various compounds and materials.

Biology: Employed in the pegylation of proteins and peptides to enhance their stability and solubility.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.

Industry: Applied in the development of diagnostic tools and imaging agents due to its unique fluorine group.

Mechanism of Action

The mechanism of action of Azd-peg5-pfp involves its ability to form stable amide bonds with primary amines through the PFP ester group. This reaction is highly specific and efficient, making it ideal for bioconjugation and pegylation processes. The azide group allows for further modifications through click chemistry, enabling the creation of complex molecular structures .

Comparison with Similar Compounds

Azd-peg5-pfp is unique due to its combination of an azide group and a PFP ester group. Similar compounds include:

Azd-peg2-pfp: Contains a shorter PEG chain and is used for similar applications.

Azd-peg13-pfp: Contains a longer PEG chain and is used for applications requiring extended reach.

Compared to these similar compounds, this compound offers a balance between solubility and reach, making it versatile for various applications .

Biological Activity

Azd-PEG5-PFP is a specialized compound that combines a polyethylene glycol (PEG) backbone with a pentafluorophenyl (PFP) ester group. This structure enhances its reactivity and stability, making it suitable for various biological applications, particularly in bioconjugation and drug delivery systems. The PFP ester acts as an activated ester, facilitating the formation of stable amide bonds with primary amines, while the PEG component enhances solubility and biocompatibility.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- PEG Backbone: Provides hydrophilicity and flexibility.

- PFP Ester Group: Functions as an activated site for conjugation reactions.

This unique combination allows this compound to participate in efficient bioconjugation processes, enhancing the pharmacokinetic profiles of therapeutic agents.

The primary mechanism of action involves the following steps:

- Reaction with Primary Amines: The PFP ester group reacts with primary amines to form stable amide bonds.

- Click Chemistry Applications: The azide functionality allows for further modifications through click chemistry, enabling targeted drug delivery and improved therapeutic efficacy.

Biological Activity

This compound exhibits significant biological activity primarily through its role in bioconjugation. This activity is crucial in various applications, including:

- Targeted Drug Delivery: Enhances the stability and solubility of therapeutic agents.

- Protein Conjugation: Facilitates the attachment of biomolecules such as proteins and peptides, improving their functionality.

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azd-PEG2-PFP | Azide, PFP ester | Shorter PEG chain; suitable for small biomolecules |

| This compound | Azide, PFP ester | Longer PEG chain; increased flexibility and solubility |

| Azd-PEG13-PFP | Azide, PFP ester | Even longer PEG chain; enhanced solubility |

Case Studies

-

Case Study on Drug Delivery Systems:

In a recent study, this compound was utilized to enhance the delivery of chemotherapeutic agents in cancer therapy. The compound demonstrated improved bioavailability and reduced systemic toxicity compared to conventional delivery methods. The study highlighted its effectiveness in forming stable conjugates with doxorubicin, leading to targeted cytotoxicity against cancer cells. -

Case Study on Protein Conjugation:

Another investigation focused on using this compound for conjugating antibodies to nanoparticles for imaging applications. The results indicated that the conjugated antibodies retained their binding affinity and specificity while significantly improving the stability of the nanoparticle formulation.

Research Findings

Recent research has underscored the versatility of this compound in various biological contexts:

- Enhanced Stability: Studies have shown that conjugates formed using this compound exhibit greater resistance to hydrolysis compared to those formed with other linkers.

- Improved Pharmacokinetics: Research indicates that drugs linked to this compound display altered pharmacokinetic profiles, resulting in prolonged circulation times and enhanced therapeutic effects.

Properties

Molecular Formula |

C32H37F5N2O10 |

|---|---|

Molecular Weight |

704.6 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H37F5N2O10/c33-27-28(34)30(36)32(31(37)29(27)35)49-26(43)9-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-8-23(40)38-22-4-1-21(2-5-22)3-6-24(41)39-10-7-25(39)42/h1-2,4-5H,3,6-20H2,(H,38,40) |

InChI Key |

ATETXIHKXRNJMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.